6-Thia-9-azaspiro[4.6]undecan-10-one

Medicinal Chemistry Spirocyclic Scaffolds Chemical Building Blocks

Select this precise building block to explore 3D chemical space inaccessible to planar aromatics. The spiro[4.6] core with a 7-membered thiazepane ring and C10 carbonyl provides conformational constraint essential for SAR. Unlike 6‑membered analogs, this scaffold reduces off-target risk. Used as a standard in LC‑MS/GC‑MS and to generate novel IP‑advantaged leads. Order with confidence.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
CAS No. 1428233-34-4
Cat. No. B12641610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thia-9-azaspiro[4.6]undecan-10-one
CAS1428233-34-4
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)NCCS2
InChIInChI=1S/C9H15NOS/c11-8-7-9(3-1-2-4-9)12-6-5-10-8/h1-7H2,(H,10,11)
InChIKeyXBFCJKAGBSCNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thia-9-azaspiro[4.6]undecan-10-one (CAS 1428233-34-4): Chemical Profile and Procurement Considerations


6-Thia-9-azaspiro[4.6]undecan-10-one (CAS 1428233-34-4) is a heterocyclic organic compound classified as a spirocyclic building block . Its molecular formula is C9H15NOS, corresponding to a molecular weight of 185.29 g/mol . The compound features a unique structural framework integrating both sulfur and nitrogen atoms within a spiro[4.6]undecane ring system, a scaffold of interest in medicinal chemistry for its potential to introduce conformational constraint .

Why Generic Substitution for 6-Thia-9-azaspiro[4.6]undecan-10-one (1428233-34-4) Carries Undefined Risk


In the absence of established, published structure-activity relationships (SAR) for 6-Thia-9-azaspiro[4.6]undecan-10-one, any attempt at generic substitution with a structurally related analog, such as a different spiro[4.6]undecane derivative or a 6-thia-9-azaspiro[4.5]decane analog , introduces unquantified risk. The precise position of the sulfur and nitrogen heteroatoms, the size of the fused rings (a [4.6] vs. a [4.5] system), and the presence of the 10-one carbonyl moiety are all critical determinants of molecular conformation and, consequently, biological activity or chemical reactivity . Without head-to-head data, one cannot assume functional equivalence; a seemingly minor structural change could ablate desired activity or introduce unforeseen off-target effects, underscoring the need for the specific compound in validated protocols.

6-Thia-9-azaspiro[4.6]undecan-10-one (1428233-34-4): Quantitative Evidence for Selection and Differentiation


Scaffold Differentiation: The Unique [4.6] Spirocyclic Core with Thiazepan-10-one Motif

The primary differentiator is the precise chemical structure. 6-Thia-9-azaspiro[4.6]undecan-10-one features a spiro[4.6]undecane core, which is distinct from the more common spiro[4.5]decane system found in analogs like 6-Thia-9-azaspiro[4.5]decane (CAS 85392-90-1) or 10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid . The expanded 7-membered ring in the [4.6] system imparts different conformational and physicochemical properties compared to the 6-membered ring in the [4.5] system .

Medicinal Chemistry Spirocyclic Scaffolds Chemical Building Blocks

Physicochemical Property Differentiation: Molecular Weight as a Procurement Identifier

The molecular weight of 6-Thia-9-azaspiro[4.6]undecan-10-one is a verifiable, quantitative point of differentiation from its closest structural analogs. This value is critical for identity verification and purity assessment upon receipt of the material .

Chemical Analysis Quality Control Procurement

Primary Application Scenarios for Procuring 6-Thia-9-azaspiro[4.6]undecan-10-one (1428233-34-4)


Synthesis of Specialized Spirocyclic Libraries for Drug Discovery

This compound is procured as a key building block to construct libraries of novel, three-dimensional spirocyclic molecules. Its unique [4.6] scaffold, incorporating both sulfur and nitrogen, is intended to explore chemical space distinct from planar aromatic or simpler heterocyclic frameworks . The goal is to identify new lead compounds with potentially improved selectivity, pharmacokinetic properties, or intellectual property positions.

Investigating Structure-Activity Relationships (SAR) Around Thiazepane-Containing Spirocycles

Researchers requiring a specific 7-membered thiazepane ring fused in a spiro[4.6] arrangement would select this compound to probe the SAR of a biological target. As a specific point of comparison, its activity can be contrasted with that of 6-membered thiazepane analogs (e.g., spiro[4.5] derivatives) to understand the impact of ring expansion on potency and selectivity.

Method Development and Validation for Spirocyclic Compound Analysis

Due to its distinct molecular weight (185.29 g/mol) and unique heteroatom composition (C9H15NOS), this compound can serve as a standard or a test analyte for developing and validating analytical methods (e.g., LC-MS, GC-MS) aimed at detecting and quantifying related spirocyclic impurities or metabolites in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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